

Application Notes: Immunohistochemical Analysis of HPGDS Expression in Tissue Samples

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For Research, Scientific, and Drug Development Professionals

Introduction

Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostanoids, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1] PGD2 is a critical lipid mediator involved in a variety of physiological and pathological processes, including the regulation of sleep, body temperature, and inflammatory responses.[2] HPGDS is primarily expressed in immune cells such as mast cells, macrophages, and Th2 lymphocytes, as well as in megakaryocytes.[3][4] Its role in allergic reactions and inflammation makes it a significant target for drug development in the context of diseases like asthma and allergic rhinitis.[5][6] Immunohistochemistry (IHC) is a vital technique for visualizing the in-situ expression and localization of HPGDS in tissue samples, providing valuable insights into its role in various disease states.

Data Presentation: HPGDS Expression in Human Tissues

The following table summarizes the expression of HPGDS in various human tissues as determined by immunohistochemistry. The expression levels are described semi-quantitatively based on available literature.



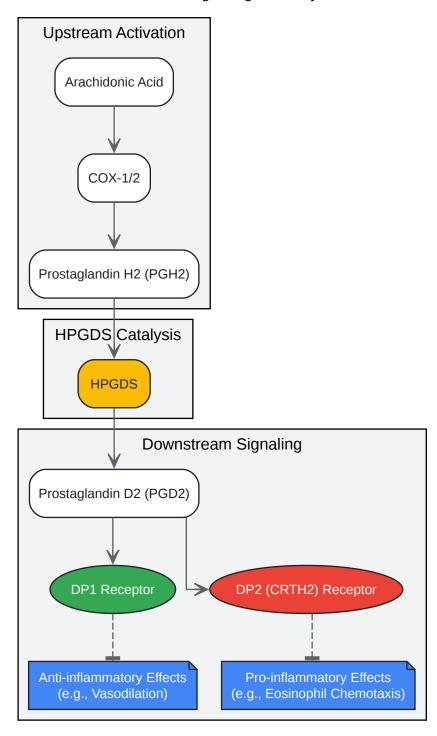
Tissue/Cell Type	Expression Level	Cellular Localization	Reference
Placenta	High	Cytoplasmic	[4]
Adipose Tissue	High	Cytoplasmic	[4]
Macrophages	High	Cytoplasmic	[3][4]
Mast Cells	High	Cytoplasmic	[3]
Megakaryocytes	High	Cytoplasmic	[3]
Lung	Low to Moderate	Cytoplasmic in macrophages	[4]
Heart	Low	Not specified	[4]
Lymph Nodes	Low	Not specified	[4]
Appendix	Low	Not specified	[4]
Bone Marrow	Low	Not specified	[4]
Fetal Liver	Low	Not specified	[4]
Dendritic Cells (Skin)	Positive	Not specified	[3]
Thyroid Gland	Selective Expression	Cytoplasmic	[3]

Signaling Pathway

HPGDS functions within the cyclooxygenase (COX) pathway to produce PGD2. PGD2 then exerts its biological effects by binding to two distinct G protein-coupled receptors: DP1 and DP2 (also known as CRTH2).[7][8] The activation of these receptors can lead to opposing effects, with DP1 often associated with anti-inflammatory responses and vasodilation, while DP2 is typically pro-inflammatory, mediating the chemotaxis and activation of eosinophils, basophils, and Th2 cells.[6][7][8]



HPGDS Signaling Pathway



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Caption: HPGDS catalyzes PGH2 to PGD2, which signals through DP1 and DP2 receptors.



Experimental Protocols Immunohistochemistry Protocol for HPGDS in ParaffinEmbedded Tissues

This protocol provides a detailed methodology for the detection of HPGDS in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- 1. Deparaffinization and Rehydration:
- · Place slides in a slide holder.
- Immerse in Xylene: 2 changes, 10 minutes each.
- Immerse in 100% Ethanol: 2 changes, 3 minutes each.
- Immerse in 95% Ethanol: 1 change, 3 minutes.
- Immerse in 80% Ethanol: 1 change, 3 minutes.
- Immerse in 70% Ethanol: 1 change, 3 minutes.
- Rinse thoroughly in distilled water for 5 minutes.
- 2. Antigen Retrieval:
- Method: Heat-Induced Epitope Retrieval (HIER).
- Reagent: 10 mM Tris-EDTA Buffer, pH 9.0.
- Preheat the antigen retrieval solution in a pressure cooker or water bath to 95-100°C.
- Immerse the slides in the preheated solution and incubate for 15-20 minutes.
- Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
- Rinse slides with 1X Phosphate Buffered Saline (PBS) for 2 times, 5 minutes each.
- 3. Immunohistochemical Staining:



- Endogenous Peroxidase Blocking: Incubate sections in 3% Hydrogen Peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
- Washing: Wash slides with 1X PBS, 2 times for 5 minutes each.
- Blocking: Apply a blocking buffer (e.g., 5% normal goat serum in PBS) to the sections and incubate for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation: Drain the blocking buffer (do not rinse). Apply the primary anti-HPGDS antibody diluted in antibody diluent (e.g., 1:50 1:200 dilution, optimize for each antibody) and incubate overnight at 4°C in a humidified chamber.
- Washing: Wash slides with 1X PBS, 3 times for 5 minutes each.
- Secondary Antibody Incubation: Apply a biotinylated secondary antibody (e.g., goat antirabbit IgG) and incubate for 30 minutes at room temperature.
- Washing: Wash slides with 1X PBS, 3 times for 5 minutes each.
- Detection: Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
- Washing: Wash slides with 1X PBS, 3 times for 5 minutes each.
- Chromogen Application: Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color intensity develops (typically 1-5 minutes). Monitor under a microscope.
- Washing: Rinse gently with distilled water.
- 4. Counterstaining, Dehydration, and Mounting:
- Counterstaining: Immerse slides in Hematoxylin for 1-2 minutes.
- Washing: Rinse gently with running tap water for 5-10 minutes.
- Dehydration:

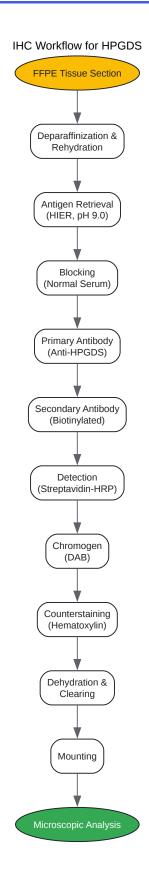


- Immerse in 70% Ethanol for 2 minutes.
- Immerse in 95% Ethanol for 2 minutes.
- Immerse in 100% Ethanol: 2 changes, 2 minutes each.
- Clearing: Immerse in Xylene: 2 changes, 5 minutes each.
- Mounting: Apply a drop of mounting medium to the section and place a coverslip.

Experimental Workflow

The following diagram illustrates the key steps in the immunohistochemical staining workflow for HPGDS.





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Caption: Workflow for HPGDS immunohistochemical staining of FFPE tissues.



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